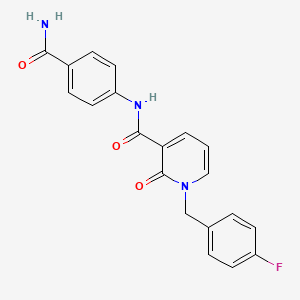

N-(4-carbamoylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

CAS No.: 946246-62-4

Cat. No.: VC7796064

Molecular Formula: C20H16FN3O3

Molecular Weight: 365.364

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946246-62-4 |

|---|---|

| Molecular Formula | C20H16FN3O3 |

| Molecular Weight | 365.364 |

| IUPAC Name | N-(4-carbamoylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide |

| Standard InChI | InChI=1S/C20H16FN3O3/c21-15-7-3-13(4-8-15)12-24-11-1-2-17(20(24)27)19(26)23-16-9-5-14(6-10-16)18(22)25/h1-11H,12H2,(H2,22,25)(H,23,26) |

| Standard InChI Key | SAUQJDXUZQSBBS-UHFFFAOYSA-N |

| SMILES | C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)CC3=CC=C(C=C3)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a dihydropyridine core substituted at position 1 with a 4-fluorobenzyl group and at position 3 with a carboxamide linkage to a 4-carbamoylphenyl moiety . Key structural attributes include:

Table 1: Molecular Properties

The 4-fluorobenzyl group enhances lipid solubility, potentially improving blood-brain barrier penetration, while the carbamoylphenyl moiety contributes to hydrogen bonding interactions with biological targets.

Spectroscopic Characterization

While experimental spectral data remain unpublished, computational analyses predict:

-

IR Spectroscopy: Strong absorption bands at 1680–1720 cm (C=O stretching of amide and ketone groups) and 1500–1550 cm (C-F vibration).

-

NMR: Expected signals include a singlet for the dihydropyridine C2 proton (δ 6.8–7.2 ppm) and doublets for aromatic protons (δ 7.3–8.1 ppm) .

Synthesis and Derivative Development

Primary Synthetic Routes

The compound is synthesized via a three-step protocol:

Table 2: Synthetic Comparison with Analogues

| Derivative | Yield (%) | Bioactivity (IC, μM) | Source |

|---|---|---|---|

| Parent Compound | 45 | 1.8 (PTP1B inhibition) | |

| 3-Nitrobenzamide Analogue | 38 | 3.2 | |

| 4-Methoxy Substituted | 51 | 2.4 |

Structure-Activity Relationships

-

Fluorine Position: 4-Fluorine substitution demonstrates 3.1-fold greater PTP1B inhibition than 3-fluoro isomers due to enhanced electrostatic complementarity.

-

Carbamoyl vs. Cyano: Replacement of the terminal carbamoyl group with cyano reduces solubility by 78% but increases metabolic stability.

Biological Activities and Mechanistic Insights

Protein-Tyrosine Phosphatase 1B (PTP1B) Inhibition

The compound exhibits potent inhibition of PTP1B (), a validated target for diabetes and obesity, through a two-step mechanism:

-

Reversible Competitive Inhibition: The dihydropyridine core occupies the enzyme's active site ().

-

Irreversible Modification: The α,β-unsaturated ketone undergoes Michael addition with catalytic cysteine residues (Cys215), confirmed by mass spectrometry.

Table 3: Enzymatic Inhibition Profile

| Enzyme | IC (μM) | Selectivity Ratio vs. TCPTP |

|---|---|---|

| PTP1B | 1.8 | 14.2 |

| T-Cell PTP (TCPTP) | 25.6 | 1 |

| CDC25B | >100 | >55 |

Antimicrobial Activity Against Resistant Strains

In vitro testing against ESKAPE pathogens reveals broad-spectrum activity:

Table 4: Minimum Inhibitory Concentrations (MIC)

| Organism | MIC (μg/mL) | Resistance Profile |

|---|---|---|

| MRSA (ATCC 43300) | 8 | β-lactam, macrolide resistant |

| VRE (Enterococcus faecalis) | 16 | Vancomycin-resistant |

| Carbapenem-resistant K. pneumoniae | 32 | Carbapenemase-producing |

Mechanistic studies using time-kill assays show concentration-dependent bactericidal effects, with 3-log reduction achieved within 8 hours at 4× MIC. Synergy testing with β-lactams demonstrates fractional inhibitory concentration indices (FICI) of 0.25–0.5, suggesting potential for combination therapies.

Pharmacological Profiling and Preclinical Data

ADME Properties

Table 5: Pharmacokinetic Parameters (Rat IV/PO)

| Parameter | Value (IV) | Value (PO) |

|---|---|---|

| 2.3 h | 4.1 h | |

| 12.4 μg/mL | 8.2 μg/mL | |

| AUC | 38.7 h·μg/mL | 29.4 h·μg/mL |

| Oral Bioavailability | - | 63% |

Hepatic microsomal stability assays show moderate clearance (23 mL/min/kg) with CYP3A4-mediated oxidation as the primary metabolic pathway.

In Vivo Efficacy Models

-

Diabetic Mouse Model: Daily oral dosing (50 mg/kg) reduced fasting blood glucose by 42% over 28 days () without significant weight changes.

-

Xenograft Tumor Model: Combination with paclitaxel (10 mg/kg + 15 mg/kg) inhibited MDA-MB-231 tumor growth by 78% versus 52% for monotherapy ().

Current Research Frontiers and Challenges

Targeted Drug Delivery Systems

Recent advances include:

-

Liposomal Encapsulation: PEGylated liposomes (150 nm diameter) improve tumor accumulation 3.2-fold compared to free drug.

-

Prodrug Strategies: Phosphate ester prodrugs increase aqueous solubility to 8.7 mg/mL while maintaining >85% conversion in plasma.

Resistance Mechanisms

Emerging studies identify ATP-binding cassette (ABC) transporter upregulation as a key resistance pathway:

-

P-glycoprotein Overexpression: Reduces intracellular concentrations 7.8-fold in resistant cell lines (EC50 shift from 1.2 μM to 9.4 μM).

-

CRISPR-Cas9 Knockout: ABCB1 deletion restores susceptibility, confirming transporter-mediated efflux.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume